(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate

Übersicht

Beschreibung

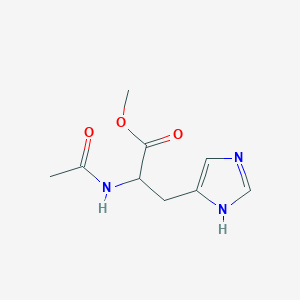

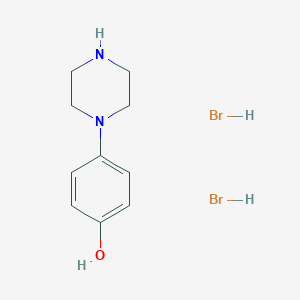

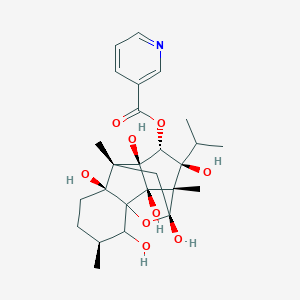

“(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate” is a chemical compound with the CAS Number: 6367-11-9. It has a molecular weight of 210.24 and its linear formula is C9H14N4O2 . This compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate” is represented by the linear formula C9H14N4O2 . This indicates that the molecule is composed of 9 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

“(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate” is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Structural Transformation

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate is involved in various chemical synthesis processes, demonstrating its versatility in forming new compounds. For instance, a series of optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) were prepared, showcasing the potential of this compound in creating structures with chiral units. It is also involved in transformations into other derivatives, indicating its reactivity and utility in creating diverse chemical structures (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

2. Catalysis

The compound has shown promising applications in catalysis. For example, an acetamide derivative bearing two terminal imidazole rings was synthesized and evaluated as a catalyst for alkene epoxidation with H2O2. This highlights its potential role in catalytic processes, enhancing chemical reactions by acting as a facilitator or a component of the catalytic system (Serafimidou, Stamatis, & Louloudi, 2008).

3. Antimicrobial and Antitumor Activities

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate is a precursor in the synthesis of compounds with biological activities. Its derivatives have been tested for antimicrobial and antitumor activities, indicating its potential as a starting material in the development of therapeutic agents. This reflects its significant role in the field of medicinal chemistry and drug development (Xiong Jing, 2011).

4. Material Science and Corrosion Inhibition

In the realm of material science, derivatives of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate have been synthesized and characterized for their potential as corrosion inhibitors. This application is crucial in protecting metals from corrosion, showcasing the compound's significance in industrial applications and materials preservation (Srivastava et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHBBEZPJALIIF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300849 | |

| Record name | N-Acetyl-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate | |

CAS RN |

36097-48-0 | |

| Record name | N-Acetyl-L-histidine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36097-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)